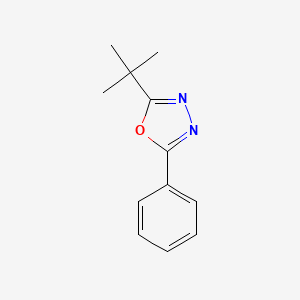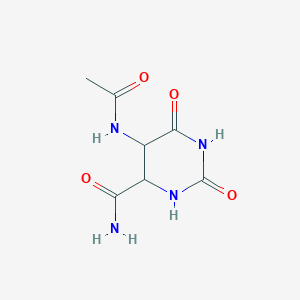
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including anti-tumor, antiviral, antibacterial, and anticonvulsant properties
Méthodes De Préparation
The synthesis of 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one typically involves the reaction of 3,4-dichlorobenzylamine with quinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Applications De Recherche Scientifique
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes or proteins that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one can be compared with other quinazoline derivatives such as:
Gefitinib: An FDA-approved drug used for treating non-small cell lung cancer.
Erlotinib: Another FDA-approved drug for treating non-small cell lung cancer and pancreatic cancer.
Afatinib: Used for treating non-small cell lung cancer with specific mutations. These compounds share a similar quinazoline backbone but differ in their specific substituents and biological activities.
Propriétés
Numéro CAS |
61779-12-2 |
|---|---|
Formule moléculaire |
C15H11Cl2N3O |
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
2-[(3,4-dichlorophenyl)methylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11Cl2N3O/c16-11-6-5-9(7-12(11)17)8-18-15-19-13-4-2-1-3-10(13)14(21)20-15/h1-7H,8H2,(H2,18,19,20,21) |
Clé InChI |
BDIFRMWZRPXXGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(=N2)NCC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)

![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)


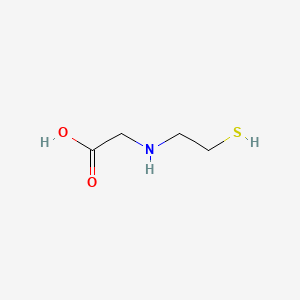
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-](/img/structure/B15212623.png)
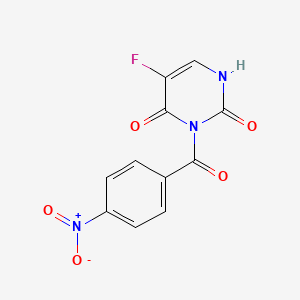
![Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-](/img/structure/B15212647.png)
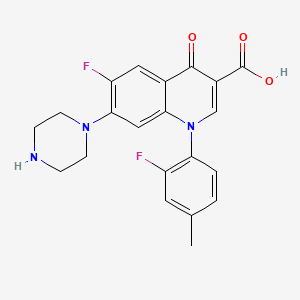
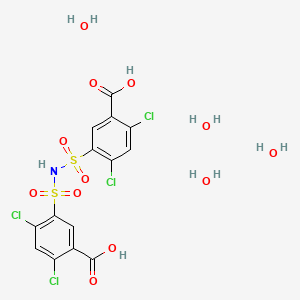
![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
